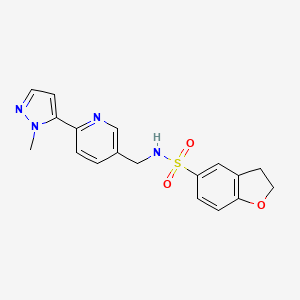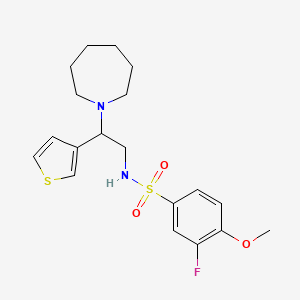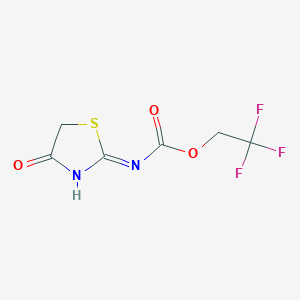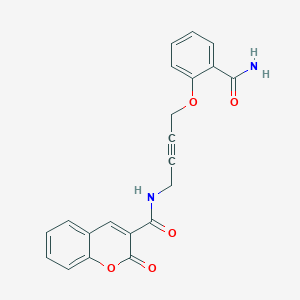
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds, such as some hydrazine-coupled pyrazoles, has been reported . These were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise for the development of antibacterial agents. One study focused on creating pyrazole and oxazole derivatives through reactions with hydrazine derivatives, aiming to explore their antibacterial activities. Several compounds demonstrated high activities, highlighting the potential for sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been investigated for their in-vitro anticancer activity and potential as radiosensitizing agents. A study synthesized various sulfonamide derivatives, introducing different biologically active moieties to evaluate their effectiveness against human tumor liver cell lines. Some compounds showed higher activity than doxorubicin, suggesting that sulfonamide derivatives could be promising candidates for cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antimicrobial Activity of Heterocycles
The antimicrobial activity of new heterocycles based on sulfonamido pyrazole has been another area of significant interest. By modifying the sulfonamide 2 with various reagents, researchers have created compounds that exhibit promising antimicrobial properties, potentially offering new avenues for treating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Sulfonamide Hybrids with Biological Activity
The development of sulfonamide hybrids, combining sulfonamides with other biologically active compounds, has been explored to enhance therapeutic efficacy. These hybrids exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. Recent advances in the synthesis of two-component sulfonamide hybrids incorporating various pharmaceutical scaffolds highlight the versatility and potential of these compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Propiedades
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-17(6-8-20-22)16-4-2-13(11-19-16)12-21-26(23,24)15-3-5-18-14(10-15)7-9-25-18/h2-6,8,10-11,21H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWDMGDLJTEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)


![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2556315.png)

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)

![(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2556322.png)

![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)